Phosphodiesterase Isoform Specificity vs. Bis-pNPP in Platelet Membranes
Bis-(4-methylumbelliferyl)phosphate is specifically hydrolyzed by the surface membrane-associated phosphodiesterase activity of pig platelets, whereas bis-(p-nitrophenyl) phosphate is also hydrolyzed by an intracellular phosphodiesterase isoform that acts on 5'-dTMP-p-nitrophenyl ester [1]. This differential specificity enables selective measurement of the surface membrane enzyme marker using the bis-MUP substrate, which cannot be achieved with bis-pNPP due to its broader isoform cross-reactivity.
Bis-pNPP: Broader isoform cross-reactivity
| Evidence Dimension | Phosphodiesterase isoform selectivity |
|---|---|
| Target Compound Data | Specific for surface membrane-associated PDE; no activity on 5'-dTMP-p-nitrophenyl ester |
| Comparator Or Baseline | Bis-(p-nitrophenyl) phosphate: hydrolyzed by both surface membrane PDE and intracellular PDE (5'-dTMP-p-nitrophenyl ester activity) |
| Quantified Difference | Qualitative difference: bis-MUP enables selective measurement of membrane-associated PDE, whereas bis-pNPP reflects combined activity of multiple isoforms |
| Conditions | Pig platelet surface membrane preparations; enzymatic assay |
Why This Matters
This differential isoform selectivity dictates that bis-MUP, not bis-pNPP, is the appropriate substrate for assays targeting the platelet surface membrane phosphodiesterase marker.
- [1] Taylor DG, et al. Bis-(4-methylumbelliferyl) phosphate as a substrate for the surface membrane-associated phosphodiesterase activity of pig platelets. Biochim Biophys Acta. 1977;465(3):667-71. View Source
